

2',3'-O-Isopropylideneguanosine nmr spectroscopy data

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Compound of Interest

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An In-depth Technical Guide to the NMR Spectroscopy of **2',3'-O-Isopropylideneguanosine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneguanosine is a pivotal intermediate in the field of medicinal chemistry and drug development. As a protected derivative of guanosine, it allows for selective chemical modifications at other positions of the molecule, particularly the 5'-hydroxyl group. This strategic protection is fundamental in the synthesis of a wide array of therapeutic nucleoside analogs, including antiviral and anticancer agents, as well as modified nucleotides for nucleic acid-based therapies.^{[1][2]} Its application extends to the synthesis of mRNA cap analogs, which are crucial for enhancing the stability and translational efficiency of synthetic mRNA, a cornerstone of modern vaccine and gene therapy technologies.

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of **2',3'-O-Isopropylideneguanosine** are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework and stereochemistry. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of **2',3'-O-Isopropylideneguanosine**, explains the causality behind its spectral features, and provides a field-proven protocol for data acquisition.

Molecular Structure and Conformational Insights

The structure of **2',3'-O-Isopropylidene guanosine** features a guanine base linked to a ribose sugar, with the 2' and 3' hydroxyl groups constrained within a five-membered dioxolane ring by the isopropylidene group. This rigid ring system significantly influences the conformation of the furanose (ribose) ring, locking it into a specific pucker. This conformational rigidity is a key feature that can be analyzed through the coupling constants observed in the ^1H NMR spectrum.

Caption: Molecular structure of **2',3'-O-Isopropylidene guanosine** with atom numbering.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum provides a detailed fingerprint of the proton environment. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for polar nucleoside derivatives.

Data Summary

The following table summarizes the ^1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for **2',3'-O-Isopropylidene guanosine** recorded at 500 MHz in DMSO-d₆.

Proton Assignment	Multiplicity	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
NH (Guanine N1)	singlet	10.69	-
H8 (Guanine C8)	singlet	7.92	-
NH ₂ (Guanine C2)	singlet	6.51	-
H1' (Anomeric)	doublet	5.93	$J_{1,2} = 2.75$
H2'	doublet of doublets	5.20	$J_{1,2} = 2.75, J_{2,3} = ?$
H3'	doublet of doublets	~4.9-5.1	-
H4'	multiplet	~4.1-4.3	-
H5', H5''	multiplet	~3.5-3.7	-
5'-OH	triplet	~5.2	-
Isopropylidene-CH ₃	singlet	1.55	-
Isopropylidene-CH ₃	singlet	1.33	-

Data sourced from
Walczak et al., 2022.
[cite: 1, 3 from first
search]

Interpretation and Mechanistic Insights

- Guanine Base Protons: The N1-H proton is the most downfield signal at 10.69 ppm due to its acidic nature and involvement in hydrogen bonding. The C8-H proton appears as a sharp singlet at 7.92 ppm, a characteristic region for purine C8 protons. The exocyclic amine (NH₂) protons at C2 appear as a broad singlet around 6.51 ppm.
- Ribose Protons: The anomeric proton (H1') is observed as a doublet at 5.93 ppm. Its chemical shift is indicative of its position attached to a carbon bonded to both an oxygen and a nitrogen. The small coupling constant ($J_{1,2} = 2.75$ Hz) is characteristic of a trans relationship between H1' and H2' in a furanose ring with a C3'-endo conformation, which is often induced by the rigid 2',3'-isopropylidene group.

- Isopropylidene Protons: A key feature of the spectrum is the presence of two distinct singlets at 1.55 and 1.33 ppm for the two methyl groups of the isopropylidene moiety. These methyl groups are diastereotopic, meaning they are in chemically non-equivalent environments due to the chirality of the ribose ring. One methyl group is positioned cis and the other trans relative to the ribose ring, leading to their different chemical shifts.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectroscopy is invaluable for confirming the carbon skeleton of the molecule. In this mode, all C-H couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single peak.[3][4] While a complete, assigned experimental spectrum for **2',3'-O-Isopropylideneguanosine** is not readily available in peer-reviewed literature, the chemical shifts can be reliably predicted based on data from the parent compound, guanosine, and analogous protected nucleosides.

Predicted/Typical ¹³C Chemical Shifts

The following table outlines the expected chemical shift ranges for each carbon atom in DMSO-d₆.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale / Notes
Guanine Base		
C6	~157	Carbonyl carbon, highly deshielded. Based on guanosine data.[5][6]
C2	~154	Attached to two nitrogen atoms. Based on guanosine data.[5][6]
C4	~151	Based on guanosine data.[5][6]
C8	~136	Based on guanosine data.[5][6]
C5	~116	Based on guanosine data.[5][6]
Ribose Moiety		
C1'	~90	Anomeric carbon, attached to O4' and N9.
C4'	~86	Shifted slightly downfield compared to unmodified guanosine.
C2'	~84	Downfield shift due to attachment to the isopropylidene oxygen.
C3'	~81	Downfield shift due to attachment to the isopropylidene oxygen.
C5'	~62	Least affected by the 2',3'-protection.
Isopropylidene Group		

C(CH ₃) ₂	~113	Quaternary carbon of the dioxolane ring.
CH ₃	~27	Diastereotopic methyl carbons.
CH ₃	~25	Diastereotopic methyl carbons.
Assignments are predictive and based on data from guanosine[5][6] and related 2',3'-O-isopropylidene- β -D-ribofuranosides.		

Experimental Protocol: A Self-Validating System

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following section details a field-proven methodology for the analysis of **2',3'-O-Isopropylideneguanosine**.

1. Sample Preparation

- **Rationale:** The choice of solvent is critical. DMSO-d₆ is the preferred solvent as it readily dissolves the polar analyte and its residual proton signal (at ~2.50 ppm) and water signal (~3.33 ppm) typically do not interfere with key analyte resonances.
- **Procedure:**
 - Accurately weigh 5-10 mg of high-purity **2',3'-O-Isopropylideneguanosine**.
 - Transfer the solid to a clean, dry NMR tube.
 - Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).
 - Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.

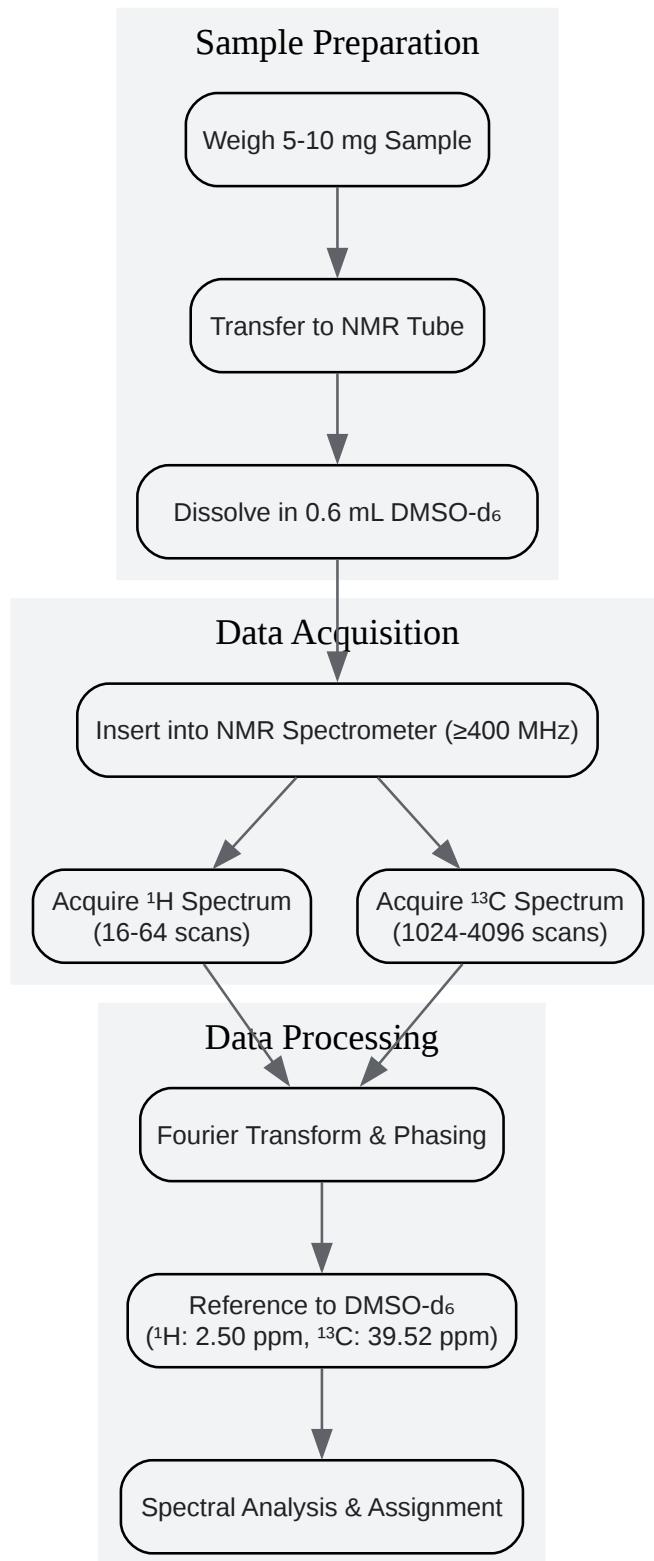
2. NMR Data Acquisition

- Rationale: Parameters must be optimized to ensure adequate signal-to-noise and resolution. For ^{13}C NMR, a greater number of scans is necessary due to the low natural abundance (1.1%) of the ^{13}C isotope.[3]
- Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is recommended.
- ^1H NMR Parameters (Typical):
 - Number of Scans: 16-64
 - Relaxation Delay (d1): 2-5 seconds
 - Acquisition Time: 3-4 seconds
 - Pulse Width: Calibrated 90° pulse
- ^{13}C NMR Parameters (Proton-Decoupled):
 - Number of Scans: 1024-4096 (or more, depending on concentration)
 - Relaxation Delay (d1): 2-5 seconds
 - Acquisition Time: 1-2 seconds
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

3. Data Processing and Referencing

- Procedure:
 - Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio.
 - Perform Fourier transformation.
 - Phase the spectrum carefully to obtain a flat baseline.

- Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to $\delta = 2.50$ ppm for ¹H and $\delta = 39.52$ ppm for ¹³C.



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Caption: Experimental workflow for NMR analysis of **2',3'-O-Isopropylideneguanosine**.

Conclusion

The NMR spectroscopic profile of **2',3'-O-Isopropylideneguanosine** is distinct and highly informative. The ¹H NMR spectrum provides crucial data on the stereochemistry of the ribose ring through its coupling constants, while the diastereotopic nature of the isopropylidene methyl protons serves as a clear indicator of successful protection. Although experimental ¹³C NMR data is sparse in the public domain, a reliable assignment can be achieved through correlation with the parent guanosine structure and analogous compounds. The methodologies and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently characterize this vital synthetic intermediate, ensuring the integrity and quality of their downstream applications.

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